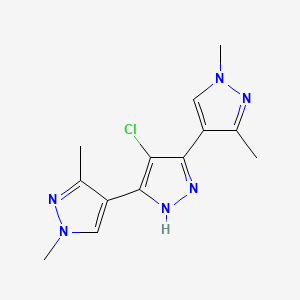
4-chloro-3,5-bis(1,3-dimethylpyrazol-4-yl)-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-3,5-bis(1,3-dimethylpyrazol-4-yl)-1H-pyrazole: is a chemical compound with the following structural formula:
Cl∣N−C(H3)=N−C(H3)=C(H3)−N∣N
This compound belongs to the class of pyrazole derivatives and contains both a chloro substituent and two 1,3-dimethylpyrazolyl groups. It has been investigated for various applications due to its unique structure and potential pharmacological properties .
Chemical Reactions Analysis
Reactions::
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidation states.
Substitution: Substitution reactions can occur at the chloro group or the pyrazole rings.
Reduction: Reduction processes may modify the functional groups.
Chlorination: Chlorine gas or chlorinating agents.
Pyrazole Synthesis: Pyrazole ring formation typically involves cyclization reactions using hydrazine derivatives and carbonyl compounds.
Major Products:: The major products depend on the specific reaction conditions and the substituents present. These could include derivatives with altered functional groups or additional substituents.
Scientific Research Applications
Chemistry::
Building Block: Researchers use this compound as a building block for more complex molecules due to its unique pyrazole scaffold.
Biological Activity: Investigations into its biological activity, such as enzyme inhibition or receptor binding, are ongoing.
Drug Discovery: Researchers explore its potential as a lead compound for drug development.
Materials Science: Its unique structure may find applications in materials science, such as organic electronics or sensors.
Mechanism of Action
The exact mechanism by which 4-chloro-3,5-bis(1,3-dimethylpyrazol-4-yl)-1H-pyrazole exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, but further studies are needed to elucidate these mechanisms.
Comparison with Similar Compounds
While I don’t have a direct list of similar compounds, it’s worth noting that the combination of chloro and pyrazole moieties in this compound makes it unique. Researchers may compare it to related pyrazole derivatives to understand its distinct properties.
Properties
Molecular Formula |
C13H15ClN6 |
|---|---|
Molecular Weight |
290.75 g/mol |
IUPAC Name |
4-chloro-3,5-bis(1,3-dimethylpyrazol-4-yl)-1H-pyrazole |
InChI |
InChI=1S/C13H15ClN6/c1-7-9(5-19(3)17-7)12-11(14)13(16-15-12)10-6-20(4)18-8(10)2/h5-6H,1-4H3,(H,15,16) |
InChI Key |
YIBLWOWAFYBMSJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1C2=C(C(=NN2)C3=CN(N=C3C)C)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


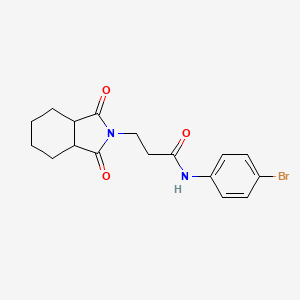
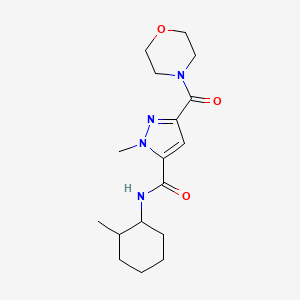

![N-(2-bromophenyl)-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B10895370.png)
![2-({(2E)-3-[4-(benzyloxy)phenyl]-2-cyanoprop-2-enoyl}amino)benzoic acid](/img/structure/B10895373.png)
![5-methyl-1,4,5,8-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-2(6),3,8,10,12,14-hexaen-7-one](/img/structure/B10895380.png)
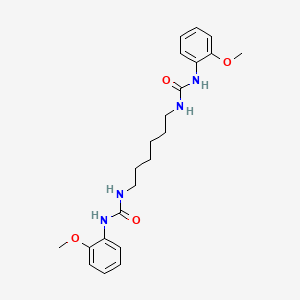

![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-{4-[(2-methylbenzyl)oxy]phenyl}methylidene]acetohydrazide](/img/structure/B10895396.png)
![4-{[(E)-{5-[(2-chloro-6-methylphenoxy)methyl]furan-2-yl}methylidene]amino}-5-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B10895400.png)
![N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-5-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B10895406.png)
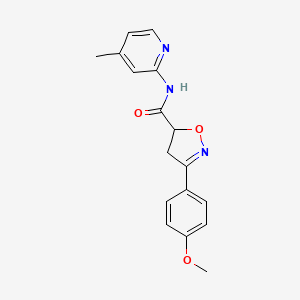
![propan-2-yl (2E)-5-(4-chlorophenyl)-2-{[5-(dimethylamino)furan-2-yl]methylidene}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B10895422.png)
![2-{[5-(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B10895441.png)
